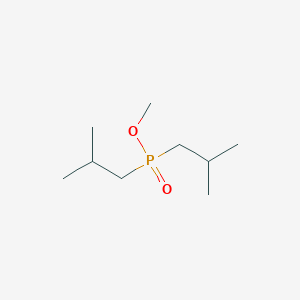

Methyl bis(2-methylpropyl)phosphinate

Description

Structure

3D Structure

Properties

CAS No. |

105865-02-9 |

|---|---|

Molecular Formula |

C9H21O2P |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

1-[methoxy(2-methylpropyl)phosphoryl]-2-methylpropane |

InChI |

InChI=1S/C9H21O2P/c1-8(2)6-12(10,11-5)7-9(3)4/h8-9H,6-7H2,1-5H3 |

InChI Key |

FVIXHRRKNFGLLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CP(=O)(CC(C)C)OC |

Origin of Product |

United States |

Mechanistic Investigations of Methyl Bis 2 Methylpropyl Phosphinate Transformations

Elucidation of Reaction Mechanisms in Phosphinate Chemistry

The transformations of phosphinates, including methyl bis(2-methylpropyl)phosphinate, are governed by reaction mechanisms centered on the phosphorus atom. Nucleophilic and electrophilic substitutions are among the most frequently utilized reactions in the chemistry of organophosphorus compounds. researchgate.net A key feature of these reactions at the phosphorus center is the common formation of a pentacoordinated intermediate. researchgate.net

Phosphinate chemistry also encompasses reactions where the phosphorus compound itself acts as a nucleophile or an electrophile. For instance, trivalent phosphorus compounds can readily engage in both electrophilic and nucleophilic substitutions. mdpi.com The elucidation of these pathways is often supported by computational methods, such as density functional theory (DFT) calculations, which help to clarify reaction intermediates and transition states. nih.gov

Three primary mechanistic pathways are generally considered for reactions of nucleophiles with organophosphorus esters:

Associative [A_N + D_N] Mechanism: A stepwise process involving a stable pentacoordinate intermediate. frontiersin.org

Concerted [A_ND_N] Mechanism: A one-step S_N2-like process with simultaneous bond formation and breaking. frontiersin.org

Dissociative [D_N + A_N] Mechanism: A stepwise process where a reactive metaphosphate-type intermediate is formed first. frontiersin.org

The specific pathway followed depends on the structure of the phosphinate, the nature of the nucleophile, and the reaction conditions.

Stereochemical Aspects and Control in Phosphinate Reactions

When the phosphorus atom in a phosphinate is a stereogenic center (P-chiral), the stereochemical outcome of its reactions is of significant interest. The stereochemistry of substitutions at the phosphorus center is highly dependent on the reaction mechanism. researchgate.net

A fundamental principle is that bimolecular nucleophilic substitution reactions (S_N2(P)) at a tetrahedral phosphorus center generally proceed with inversion of configuration . researchgate.netmdpi.com This is analogous to the Walden inversion observed in S_N2 reactions at carbon. The backside attack of the nucleophile forces the substituents into a trigonal bipyramidal transition state, leading to the inversion of the stereocenter upon departure of the leaving group. libretexts.org

Conversely, bimolecular electrophilic substitution reactions (S_E2(P)) typically proceed with retention of configuration at the phosphorus center. researchgate.netmdpi.com In this case, the electrophile interacts with the front side of the phosphorus atom where the electron lone pair is located (in trivalent precursors) or with the phosphoryl oxygen. researchgate.netmdpi.com

This predictable stereospecificity is a powerful tool in asymmetric synthesis. A general and effective method for preparing a wide range of P-stereogenic phosphine (B1218219) oxides involves the stereospecific nucleophilic substitution of optically pure H-phosphinates. acs.org By reacting enantiomerically pure menthyl H-phosphinates with organometallic reagents like Grignard or organolithium reagents, the alkoxy group is displaced with inversion of configuration, yielding optically active secondary or tertiary phosphine oxides. acs.orgnih.govresearchgate.net

| Reaction Type | General Mechanism | Stereochemical Outcome at Phosphorus | Reference |

|---|---|---|---|

| Nucleophilic Substitution | S_N2(P) | Inversion of Configuration | researchgate.netmdpi.com |

| Electrophilic Substitution | S_E2(P) | Retention of Configuration | researchgate.netmdpi.com |

Electrophilic and Nucleophilic Pathways at the Phosphorus Center

The phosphorus atom in phosphinates is an electrophilic center, susceptible to attack by nucleophiles. Simultaneously, the phosphoryl oxygen possesses nucleophilic character.

Nucleophilic Pathways: The most common nucleophilic pathway is the S_N2-like substitution at the phosphorus center. libretexts.org In this process, an electron-rich nucleophile attacks the phosphorus atom, displacing a leaving group. The electrophilicity of the phosphorus atom is a key factor; it can be enhanced by the presence of electron-withdrawing groups attached to it or by Lewis acids, such as Mg²⁺ ions in biological systems, which coordinate to the phosphate (B84403) oxygens and pull electron density away from the phosphorus center. libretexts.org The reaction proceeds through a pentacoordinated, trigonal bipyramidal transition state, which ultimately leads to an inversion of the stereochemical configuration if the phosphorus atom is chiral. researchgate.netlibretexts.org

Electrophilic Pathways: Electrophilic reactions at the phosphorus center are also well-documented, particularly for trivalent phosphorus precursors. mdpi.com For tetracoordinate phosphinates like this compound, electrophilic attack typically occurs at the lone pairs of the phosphoryl oxygen. However, true electrophilic substitution at the phosphorus atom itself is more characteristic of P(III) species. These S_E2(P) reactions involve a front-side attack by a positively charged or polarized electrophile, forming a new bond while breaking an old one, with the key stereochemical outcome being retention of configuration. mdpi.com The interplay between stereospecific electrophilic reactions and stereoselective nucleophilic reactions is a valuable strategy in the synthesis of organophosphorus compounds. mdpi.com

Radical Reaction Mechanisms Involving Phosphinates

In addition to ionic pathways, phosphinates can undergo transformations via radical mechanisms. These reactions involve the formation of highly reactive phosphorus-centered radicals. The generation of phosphinyl (L₂P•) or phosphonyl (L₂(O)•) radicals and their subsequent addition to unsaturated compounds is an effective method for forming C-P bonds. researchgate.net

A key intermediate in these processes is the phosphoranyl radical , formed by the addition of a radical species to a trivalent phosphorus compound or, in some cases, through single-electron transfer (SET) to a P(V) species. nih.gov Modern methods like photoredox catalysis have become powerful tools for generating these radical intermediates under mild conditions. chinesechemsoc.org

Once formed, phosphoranyl radicals can undergo several reaction pathways, with two fragmentation routes being most prominent:

α-scission: This pathway leads to the formation of a new trivalent phosphorus species and a radical derived from one of the original substituents on the phosphorus atom. This results in a net substitution reaction at the phosphorus center. nih.gov

β-scission: This fragmentation results in the formation of a stable P=O bond (a phosphine oxide or phosphinate) and a new radical derived from the initially attacking radical species. nih.govchinesechemsoc.org This pathway is often the driving force in radical Arbuzov-type reactions. chinesechemsoc.org

These radical reactions expand the scope of phosphinate chemistry, enabling the formation of C-P bonds with substrates that are incompatible with traditional nucleophilic substitution methods, such as secondary and tertiary alkyl halides. chinesechemsoc.org

Kinetic and Thermodynamic Studies of Phosphinate Formation and Reactivity

The study of reaction rates (kinetics) and energy changes (thermodynamics) provides crucial insights into the mechanisms of phosphinate transformations. Reactions can be under either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product, which is not necessarily the most stable product. libretexts.org

Thermodynamic Control: At higher temperatures, given enough time for equilibrium to be established, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.org

In the context of phosphinates, kinetic studies on reactions like hydrolysis reveal the factors influencing reactivity. For example, the alkaline hydrolysis of a series of diethyl alkylphosphonates showed that the rate of reaction decreased with increasing steric hindrance of the alkyl substituents. mdpi.com This indicates that the accessibility of the phosphorus center to the incoming nucleophile is a critical kinetic factor.

Thermodynamic studies determine the spontaneity and energy profile of a reaction. Key parameters include:

Gibbs Free Energy (ΔG°): Negative values indicate a spontaneous process. nih.gov

Enthalpy (ΔH°): Positive values indicate an endothermic process (heat is absorbed), while negative values indicate an exothermic process (heat is released). nih.gov

Entropy (ΔS°): Positive values indicate an increase in disorder at the solid-liquid interface during the reaction. nih.gov

| Parameter | Sign | Interpretation | Reference |

|---|---|---|---|

| Gibbs Free Energy (ΔG°) | - | Spontaneous reaction | nih.gov |

| + | Non-spontaneous reaction | ||

| Enthalpy (ΔH°) | + | Endothermic reaction | |

| - | Exothermic reaction | nih.gov |

These studies are essential for optimizing reaction conditions to favor the desired product, whether it is the kinetic or thermodynamic one, and for understanding the fundamental driving forces behind phosphinate reactivity.

Structural Characterization and Computational Studies of Methyl Bis 2 Methylpropyl Phosphinate

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular structure of chemical compounds. For phosphinates, techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR and Raman), and mass spectrometry provide detailed information about the atomic connectivity, functional groups, and molecular framework.

The ³¹P NMR spectrum is especially characteristic for phosphinates, with chemical shifts appearing in a distinct region. For comparison, the epimers of menthyl methylphosphinate show a significant difference in their ³¹P NMR chemical shifts (4.3 p.p.m.), which is attributed to differing π-interactions between the bridge-oxygen and the phosphorus atom.

Table 1: Predicted NMR Data for Methyl bis(2-methylpropyl)phosphinate (Note: This is a predictive table based on typical values for similar functional groups and structures, as direct experimental data is not available.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ³¹P | 30 - 50 | Multiplet | - |

| ¹H (O-CH₃) | 3.5 - 3.8 | Doublet | ³J(P,H) ≈ 10-15 |

| ¹H (P-CH₂) | 1.5 - 2.0 | Multiplet | ²J(P,H) ≈ 15-20 |

| ¹H (CH) | 1.8 - 2.2 | Multiplet | - |

| ¹H (CH₃) | 0.9 - 1.2 | Doublet | ³J(H,H) ≈ 6-7 |

| ¹³C (O-CH₃) | 50 - 55 | Doublet | ²J(P,C) ≈ 5-10 |

| ¹³C (P-CH₂) | 35 - 45 | Doublet | ¹J(P,C) ≈ 90-100 |

| ¹³C (CH) | 25 - 30 | Doublet | ²J(P,C) ≈ 5-10 |

| ¹³C (CH₃) | 20 - 25 | Doublet | ³J(P,C) ≈ 5-10 |

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify functional groups and study molecular vibrations. These methods are sensitive to the conformational and bonding characteristics of a molecule. For this compound, key vibrational modes would include the P=O stretching, P-O-C stretching, P-C stretching, and various C-H bending and stretching modes of the isobutyl and methyl groups.

The P=O stretching vibration is particularly prominent in the IR spectrum of phosphinates and typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the phosphoryl group. Raman spectroscopy is especially useful for observing the more symmetric vibrations and the P-C bonds.

Table 2: Characteristic Vibrational Frequencies for Phosphinates (Note: This table provides typical ranges for key functional groups found in phosphinates.)

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| P=O Stretch | 1200 - 1300 (Strong) | 1200 - 1300 (Weak) |

| P-O-C Stretch | 1000 - 1100 (Strong) | 1000 - 1100 (Medium) |

| P-C Stretch | 650 - 800 (Medium) | 650 - 800 (Strong) |

| C-H Stretch (Alkyl) | 2850 - 3000 (Strong) | 2850 - 3000 (Strong) |

| C-H Bend (Alkyl) | 1350 - 1470 (Medium) | 1350 - 1470 (Medium) |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

Common fragmentation pathways for phosphinates involve the cleavage of the P-C and P-O bonds. For instance, the mass spectrum of the methyl ester of bis(2,4,4-trimethylpentyl)phosphinic acid shows a characteristic fragmentation pattern that helps confirm its structure. For this compound, one would expect to see fragments corresponding to the loss of a methoxy (B1213986) group (-OCH₃), an isobutyl group (-C₄H₉), and other smaller alkyl fragments. The stability of the resulting carbocations and phosphorus-containing ions influences the relative abundance of the fragment peaks.

Table 3: Plausible Mass Spectrometry Fragments for this compound (Note: The m/z values are based on the expected fragmentation of the parent molecule.)

| Fragment Ion | Plausible Structure | Expected m/z |

| [M]⁺ | [CH₃OP(O)(CH₂CH(CH₃)₂)₂]⁺ | 192 |

| [M - OCH₃]⁺ | [P(O)(CH₂CH(CH₃)₂)₂]⁺ | 161 |

| [M - C₄H₉]⁺ | [CH₃OP(O)(CH₂CH(CH₃)₂)]⁺ | 135 |

| [C₄H₉]⁺ | [CH₂CH(CH₃)₂]⁺ | 57 |

X-ray Diffraction Crystallography of Phosphinate Compounds and Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not reported, the structures of related phosphinate compounds and their metal complexes provide valuable insights into bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of bis(μ-dibutylphosphinato)-copper(II) reveals how the phosphinate ligands bridge metal centers. Similarly, studies on samarium(III) complexes with phosphinate ligands demonstrate the formation of two-dimensional coordination polymers. These studies highlight the coordinating ability of the phosphinate group and the structural motifs it can adopt. Analysis of such structures reveals typical P=O bond lengths in the range of 1.48-1.52 Å and P-C bond lengths around 1.80-1.85 Å.

Computational Chemistry Approaches to Phosphinate Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into the electronic structure, spectroscopic properties, and reactivity of molecules.

DFT calculations can be used to optimize the geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with data from analogous crystal structures. Furthermore, DFT can predict vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. Calculations of NMR chemical shifts can also be performed to support the interpretation of experimental spectra.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Mechanics Simulations of Phosphinate Conformers

Molecular mechanics simulations are a important computational tool for exploring the conformational landscape of molecules like this compound. These simulations employ classical mechanics to model the potential energy surface of a molecule, allowing for the identification of stable conformers and the energy barriers between them. The flexibility of the bis(2-methylpropyl) groups, along with the rotational freedom around the P-O and P-C bonds, gives rise to a multitude of possible conformations.

The primary goal of these simulations is to determine the relative energies of different conformers and to understand how steric and electronic effects govern their stability. For this compound, the bulky 2-methylpropyl (isobutyl) groups are expected to play a crucial role in dictating the preferred molecular geometry. Steric hindrance between these groups will likely force them into staggered arrangements to minimize repulsive interactions.

The results of such simulations would typically be presented in a data table summarizing the key properties of the most stable conformers. An illustrative example of what such a data table might look like is provided below.

Interactive Data Table: Hypothetical Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-P-O-C) (°) | Key Non-bonded Distances (Å) |

| A (Global Minimum) | 0.00 | 175.2 | 3.85 (H...H between isobutyl groups) |

| B | 1.25 | -65.8 | 3.92 (H...H between isobutyl groups) |

| C | 2.10 | 70.3 | 3.88 (H...H between isobutyl groups) |

| D | 3.50 | 110.5 | 3.75 (H...H between isobutyl groups) |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular mechanics simulations. The dihedral angle represents the torsion around the P-O bond, and the non-bonded distances highlight the steric interactions between the bulky alkyl groups.

Applications of Methyl Bis 2 Methylpropyl Phosphinate in Chemical Systems

Application in Solvent Extraction Processes

Influence of Steric and Electronic Factors on Extraction Performance

The efficiency of metal ion extraction using phosphinate-based extractants is significantly influenced by both steric and electronic factors. These factors dictate the selectivity and strength of the interaction between the extractant and the metal ion.

Steric Factors: The size and arrangement of the alkyl groups on the phosphorus atom play a crucial role in the extraction process. Bulky substituents can create steric hindrance, which can either enhance or diminish the extraction efficiency depending on the target metal ion. For instance, while bulky groups might hinder the approach of certain metal ions, they can also promote selectivity by preventing the co-extraction of undesired ions with similar electronic properties but different coordination geometries. The steric hindrance effect can dramatically influence the transport of molecules within a solid polymeric matrix. In some cases, steric hindrance can be utilized to adjust the shapes and sizes of metallosupramolecular structures.

Electronic Factors: The electronic properties of the substituents on the phosphinate molecule affect the electron density on the phosphoryl oxygen atom, which is the primary site for metal ion coordination. Electron-donating groups increase the basicity of the phosphoryl oxygen, leading to stronger coordination with metal ions and enhanced extraction. Conversely, electron-withdrawing groups decrease the basicity, resulting in weaker coordination and lower extraction efficiency. Theoretical calculations and experimental results have shown that while electronic properties of substituents do have an influence, steric effects often play a more dominant role in determining the configurational stability and stereodynamics of these systems.

A study on the adsorption of diisobutyldithiophosphinate on jamesonite surfaces highlighted the interplay of surface electronic and steric effects, demonstrating that both are critical in understanding the interaction between the extractant and the mineral surface.

Contributions to Materials Science and Polymer Chemistry

Phosphinates, including methyl bis(2-methylpropyl)phosphinate, have emerged as versatile building blocks and additives in materials science and polymer chemistry. Their unique properties contribute to the development of advanced materials with tailored functionalities.

Phosphinates are incorporated into polymer systems to enhance various properties. They can act as flame retardants, antioxidants, and stabilizers. As flame retardants, phosphinates can function in both the gas and condensed phases to inhibit combustion. In their role as antioxidants, they protect polymers from degradation caused by heat and oxidation, thereby extending the material's service life. Common antioxidants used in polymers include hindered phenols and phosphites. The stability of the P=O group, which can be enhanced by the presence of electronegative groups on the phosphorus atom, contributes to their effectiveness.

Phosphorus-containing polymers, including those with phosphinate moieties, are noted for their good mechanical properties and excellent fire resistance. The incorporation of phosphinate groups can be achieved through various polymerization techniques, leading to materials with desirable characteristics for applications such as solid polymer electrolytes in batteries.

The ability of phosphinate moieties to strongly bind to metal oxide surfaces makes them excellent candidates for surface modification applications. This interaction, often forming M-O-P bonds, allows for the tailoring of surface properties for a wide range of applications, including the development of heterogeneous catalysts and improving the adhesion of biomedical implants. The incorporation of phosphonic functional groups is a common approach in surface modification to enhance chemical resistance, flame resistance, and biocompatibility.

Phosphonate-based surface modifications are particularly interesting for biomedical applications, such as developing new contrast agents for medical imaging and improving the biocompatibility of medical implants like those made of stainless steel or titanium. These modifications can enhance adhesion to bone tissue and prevent infections by reducing bacterial adhesion.

Phosphinates serve as valuable precursors for the synthesis of a variety of advanced functional materials. Their reactivity allows for their use in the creation of metal-organic frameworks (MOFs), coordination polymers, and other hybrid materials. The phosphinate group can act as a bridging ligand between metal centers, leading to the formation of extended structures with specific dimensionalities and properties.

The synthesis of phosphinate derivatives through methods like the Michaelis-Arbuzov reaction enables the creation of a wide array of organophosphorus compounds. These compounds are crucial intermediates in organic synthesis and are used in fields such as medicinal and material chemistry. The versatility of phosphinate chemistry allows for the construction of complex molecular architectures, including those with applications in catalysis and sensing. For instance, ferrocene-based ligands with phosphinic groups have been used to synthesize coordination polymers with unique electrochemical properties.

Agricultural Chemistry Applications of Phosphinate Derivatives

Phosphinate derivatives have found significant applications in agricultural chemistry, primarily due to their biological activity. These compounds are utilized as herbicides and fungicides, contributing to crop protection and management.

The herbicidal activity of some phosphinate derivatives stems from their ability to inhibit specific enzymes in plants. One of the most well-known examples is glyphosate, a phosphonate-containing herbicide. While not a phosphinate, its mechanism of action highlights the potential of C-P compounds in disrupting plant metabolic pathways.

In terms of fungicidal properties, certain phosphonates, often colloquially referred to as phosphites, are effective in controlling oomycete pathogens. These compounds, such as Fosetyl-Al, are used to protect a variety of crops. Although distinct from phosphinates, their use underscores the broader utility of organophosphorus compounds in agriculture. The persistence of phosphonates in plant tissues contributes to their efficacy against diseases like root rot.

The discovery of naturally occurring phosphonates and phosphinates with biological activity suggests a potential source for new agricultural products. Research into the biosynthesis of these compounds could lead to the development of novel and more effective crop protection agents.

Derivatives and Analogues of Methyl Bis 2 Methylpropyl Phosphinate

Structural Variations of Alkyl and Aryl Groups on Phosphorus

The properties of phosphinate compounds can be significantly influenced by the nature of the alkyl and aryl substituents on the phosphorus atom. While methyl bis(2-methylpropyl)phosphinate features isobutyl groups, a wide array of other organic moieties can be incorporated, affecting the steric and electronic characteristics of the molecule.

Research has demonstrated that both alkyl chain extension and aryl methylation can be employed to enhance the properties of related phosphonium (B103445) compounds, providing insights into the effects of such modifications on phosphinates. nih.gov An increase in the lipophilicity, achieved by either elongating the alkyl chains or increasing the methylation on the aryl rings, has been shown to correlate with increased biological uptake in certain contexts. nih.gov

The synthesis of phosphinates with varied substituents is an active area of research. Efficient methods have been developed for the creation of aryl(alkynyl)phosphinates through three-component coupling reactions, highlighting the feasibility of introducing diverse functional groups. acs.org These synthetic strategies tolerate a broad range of substrates, enabling the production of a wide array of phosphinates with different aryl and aliphatic groups. acs.org Such structural diversity is crucial for applications in medicinal chemistry, materials science, and organic synthesis. acs.org

Table 1: Impact of Alkyl and Aryl Substituents on Phosphonium Salt Properties

| Compound Type | Modification | Observed Effect | Reference |

|---|---|---|---|

| Triphenylphosphonium | Alkyl chain extension | Increased mitochondrial uptake | nih.gov |

| Triphenylphosphonium | Aryl methylation | Increased mitochondrial uptake | nih.gov |

Comparative Studies with Phosphonate (B1237965) Analogues and Isomers

In the context of coordination chemistry, comparative studies of macrocyclic complexes with different pendant groups, including phosphonates, have been conducted. For instance, the relaxivity of Fe(III) complexes, relevant for MRI contrast agents, was found to be influenced by the nature of the pendant group, with hydroxypropyl and phosphonate pendants showing effectiveness in promoting proton relaxation. nsf.gov Specifically, at a neutral pH, the Fe(III) complex with hydroxypropyl pendants (Fe(NOHP)) exhibited a higher relaxivity than the phosphonate analogue (Fe(NOTP)), which in turn was higher than the carboxylate version (Fe(NOTA)). nsf.gov

The inherent reactivity of H-phosphonates is noteworthy, as they exist in equilibrium between a tetracoordinate phosphonate form and a tervalent phosphite (B83602) form. psu.edu This tautomerism, coupled with the electronic effects of the P-H bond, contributes to their high electrophilicity and reactivity in condensation reactions. psu.edu

Exploration of Dithiophosphinates and Other Heteroatom Analogues

Replacing the oxygen atoms in the phosphinate group with other heteroatoms, such as sulfur, leads to the formation of analogues like dithiophosphinates. These compounds, characterized by a central phosphorus atom bonded to two sulfur atoms and two organic groups, exhibit distinct chemical properties. camachem.com Dithiophosphinates are known for their remarkable thermal stability and chemical resistance, which allows them to be used in harsh chemical environments. camachem.com

The synthesis of dithiophosphinates typically involves the reaction of a phosphorus precursor, such as phosphorus pentasulfide, with an appropriate alcohol or thiol. camachem.com These compounds have found applications in various fields, including metal extraction. camachem.com The coordination chemistry of dithiophosphinate ligands has been explored, with studies on their complexes with various metals.

Furthermore, the replacement of one of the non-bridging oxygens in related phosphodiester functions by sulfur or selenium can be achieved through the oxidation of suitable H-phosphonate precursors, leading to H-phosphonothioates and H-phosphonoselenoates respectively. psu.edu

Synthesis and Reactivity of Functionalized Phosphinate Derivatives

The introduction of functional groups into the phosphinate structure opens up possibilities for creating derivatives with tailored reactivity and applications. For example, phosphopolypeptides, which are biomimetic analogues of phosphorylated proteins, can be synthesized from functionalized phosphate (B84403) and phosphonate N-carboxyanhydrides. rsc.org This allows for the creation of well-defined homophosphopolypeptides and the introduction of "clickable" groups for further modification. rsc.org

The functionalization of nanomaterials with phosphinates has also been explored. Carbon nanotubes, for instance, have been functionalized through a free-radical phosphonylation reaction, which can improve their thermal properties and make them suitable as flame retardant additives. nih.gov

The synthesis of functionalized phosphinic acid derivatives can be achieved through various methods, including the palladium-catalyzed arylation of phosphinate precursors followed by deprotection and hydrolysis. organic-chemistry.org Additionally, λ5-phosphorus-containing α-diazo compounds are versatile reagents for preparing phosphonate- and phosphinoxide-functionalized molecules through transformations like carbon-hydrogen insertion and cyclopropanation. acs.org

Coordination Chemistry of Variously Substituted Phosphinate Ligands

Phosphinate ligands, due to their ability to coordinate with metal ions, play a significant role in the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The nature of the organic substituents on the phosphinate group can influence the dimensionality and properties of the resulting coordination compounds. mdpi.com

Phosphinate-based MOFs have been shown to be a viable alternative to those based on carboxylates and phosphonates. nih.gov A key advantage of phosphinate linkers is the stronger bond they form with trivalent metal centers, leading to increased MOF stability. nih.gov The concept of isoreticular design, common in carboxylate MOF chemistry, is also applicable to metal phosphinates, allowing for the systematic tuning of framework properties. nih.gov

The coordination chemistry of novel phosphorus-containing ligands is an active area of research, with studies focusing on the synthesis and characterization of metal complexes with multidentate phosphine (B1218219) ligands. cardiff.ac.uk These complexes have potential applications in catalysis and materials science. The coordination modes of phosphonate ligands are diverse, often leading to the formation of larger aggregates. researchgate.net In some cases, phosphonate species can act as counteranions for positively charged metal-aquo complexes without direct coordination, a phenomenon attributed to the low nucleophilicity of the oxygen atoms due to electron-withdrawing groups. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aryl(alkynyl)phosphinates |

| Triphenylphosphonium |

| Fe(NOHP) |

| Fe(NOTP) |

| Fe(NOTA) |

| Dithiophosphinates |

| H-phosphonothioates |

| H-phosphonoselenoates |

| Phosphopolypeptides |

Future Research Directions for Methyl Bis 2 Methylpropyl Phosphinate

Emerging Synthetic Strategies for Complex Phosphinate Architectures

The synthesis of phosphinate esters is a well-established field, but the development of novel, more efficient, and selective methods for creating complex phosphinate architectures remains a significant research focus. Future synthetic strategies are expected to move beyond traditional methods to embrace more sophisticated and sustainable approaches.

One promising direction is the development of catalytic methods for the formation of phosphorus-carbon bonds, which are central to the structure of phosphinates. While traditional methods often rely on stoichiometric reagents, modern approaches are increasingly focused on catalysis to improve atom economy and reduce waste. For instance, the synthesis of various phosphinate compounds can be achieved through methods such as the Kabachnik-Fields and Pudovik reactions, which are continuously being refined for broader applicability and milder reaction conditions.

Furthermore, the synthesis of phosphinate-containing polymers and materials is a burgeoning area. The incorporation of phosphinate moieties into polymeric structures can impart unique properties, such as flame retardancy and metal-binding capabilities. Future research will likely focus on developing controlled polymerization techniques that allow for the precise placement of phosphinate groups within a polymer chain, leading to materials with highly tailored properties.

Recent advancements have also seen the development of novel synthetic routes to complex polymeric architectures with ultra-high chain density, which could be adapted for phosphinate-containing monomers rsc.org. These methods, which often rely on efficient coupling chemistries, could enable the creation of intricate, multi-dimensional phosphinate structures with novel applications.

A summary of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic P-C Bond Formation | Utilization of transition metal catalysts to facilitate the coupling of phosphorus-containing precursors with organic electrophiles. | Increased efficiency, milder reaction conditions, and broader substrate scope. |

| Controlled Polymerization Techniques | Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined phosphinate-containing polymers. | Precise control over polymer architecture, molecular weight, and functionality. |

| Flow Chemistry | The use of continuous-flow reactors for the synthesis of phosphinates. | Enhanced safety, scalability, and the ability to perform reactions under conditions not accessible in batch processes. |

| Biocatalysis | The use of enzymes to catalyze the formation of phosphinate compounds. | High selectivity, mild reaction conditions, and environmentally friendly processes. |

Advanced Mechanistic Insights into Novel Phosphinate Reactivity

A deeper understanding of the reaction mechanisms governing the chemistry of phosphinates is crucial for the development of new synthetic methods and applications. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of phosphinate reactivity.

For instance, the study of reaction intermediates and transition states through advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can provide invaluable information about reaction pathways. This knowledge can then be used to optimize reaction conditions and design more efficient catalysts.

Computational chemistry, particularly density functional theory (DFT), is expected to play an increasingly important role in unraveling the mechanisms of phosphinate reactions. DFT calculations can provide detailed information about the electronic structure of reactants, intermediates, and transition states, allowing researchers to predict reaction outcomes and design new reactions with desired selectivity.

A key area of interest is the reactivity of the phosphorus center in phosphinates. Understanding how the substituents on the phosphorus atom influence its nucleophilicity and electrophilicity is essential for controlling the outcome of reactions. For example, in the context of organophosphate-inhibited enzymes, computational studies have provided mechanistic insights into the enhanced reactivation by substituted oxime analogs, a field with parallels to phosphinate chemistry nih.gov.

Development of Next-Generation Catalytic Systems Employing Phosphinate Ligands

Phosphinate-containing molecules have shown great promise as ligands in transition metal catalysis. The phosphorus atom in phosphinates can coordinate to metal centers, and the electronic and steric properties of the ligand can be fine-tuned by varying the substituents on the phosphorus atom.

Future research in this area will focus on the design and synthesis of novel phosphinate ligands with enhanced catalytic activity and selectivity. This will involve the development of ligands with unique stereoelectronic properties, such as those incorporating chiral centers or rigid backbones. The versatility of phosphine (B1218219) ligands, a class of compounds closely related to phosphinates, in catalysis is well-established and serves as a strong indicator of the potential for phosphinate-based systems prochemonline.comukri.orgubc.ca.

A significant trend is the development of catalytic systems for sustainable chemistry, such as those for the conversion of biomass into valuable chemicals or for the activation of small molecules like carbon dioxide. Phosphinate ligands could play a crucial role in these areas by enabling the development of highly active and selective catalysts. For example, metal-organic frameworks (MOFs) incorporating phosphinate linkers are being explored for their catalytic applications mdpi.comeuromof2025.com.

The table below summarizes key areas for the development of next-generation catalytic systems:

| Catalyst Type | Research Focus | Potential Applications |

| Homogeneous Catalysts | Design of well-defined molecular catalysts with phosphinate ligands for high selectivity in organic synthesis. | Asymmetric catalysis, cross-coupling reactions, and polymerization. |

| Heterogeneous Catalysts | Immobilization of phosphinate-metal complexes on solid supports for enhanced stability and recyclability. | Continuous flow reactions and industrial chemical production. |

| Nanocatalysts | Synthesis of metal nanoparticles stabilized by phosphinate ligands for unique catalytic properties. | C-H activation, hydrogenation, and oxidation reactions. |

Design and Optimization of Phosphinate-Based Solvent Extraction Reagents

Phosphinates have long been recognized for their potential in solvent extraction processes, particularly for the separation of metal ions. Their ability to form stable complexes with a wide range of metals makes them attractive candidates for use in hydrometallurgy and nuclear waste reprocessing.

Future research will focus on the design of new phosphinate-based extractants with improved selectivity and efficiency. This will involve the synthesis of molecules with tailored structures that can selectively bind to specific metal ions. For example, the introduction of additional functional groups into the phosphinate molecule can enhance its affinity for a particular metal. Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is an example of a phosphinate-based ionic liquid that has been investigated as an extractant sigmaaldrich.com.

The optimization of solvent extraction processes using phosphinate reagents is another important area of research. This includes the study of factors such as pH, temperature, and the composition of the organic and aqueous phases to maximize the extraction efficiency. The use of experimental design and modeling techniques can aid in the rapid optimization of these processes asianpubs.orgnih.govresearchgate.netresearchgate.net.

Computational Predictions for Structure-Activity Relationships and Materials Design

Computational methods are becoming indispensable tools for the rational design of new molecules and materials with desired properties. In the context of phosphinates, computational chemistry can be used to predict the structure-activity relationships of these compounds, guiding the synthesis of new molecules with enhanced performance.

For example, quantum chemical calculations can be used to predict the electronic properties of phosphinate ligands and their corresponding metal complexes, providing insights into their catalytic activity. Molecular modeling techniques can be employed to study the binding of phosphinate-based extractants to metal ions, aiding in the design of more selective reagents.

The field of materials informatics, which combines computational materials science with data science, is also expected to have a significant impact on the design of phosphinate-based materials. By analyzing large datasets of known materials, it is possible to identify trends and design rules that can be used to predict the properties of new, yet-to-be-synthesized materials uc.ptscispace.comresearchgate.netnih.govresearchgate.net. This approach can accelerate the discovery of new phosphinate-containing materials with applications in areas such as catalysis, energy storage, and electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.